4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1008195-28-5) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-fluorobenzoyl group at position 4 and a methyl group at position 6. Its molecular formula is C₁₆H₁₈FNO₄, with a molecular weight of 307.32 g/mol .
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-2-4-13(18)5-3-12/h2-5,11,14H,6-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZRYBVUBGCYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid lies in its potential as an active pharmaceutical ingredient (API). Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for anticancer drug development.
Neuropharmacology
The presence of the azaspiro moiety suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, indicating that this compound may influence cognitive functions or exhibit neuroprotective effects.
Drug Design and Development
The unique structural features of this compound make it a suitable candidate for structure-activity relationship (SAR) studies in drug design. Researchers can modify the fluorobenzoyl group or the spirocyclic structure to optimize biological activity and reduce toxicity.
Case Study 1: Antimicrobial Activity
A study on spirocyclic compounds similar to this compound highlighted their effectiveness against resistant bacterial strains. The results indicated that modifications to the fluorobenzoyl group significantly enhanced antibacterial potency.
Case Study 2: Anticancer Research
Research involving derivatives of spirocyclic carboxylic acids revealed promising anticancer activities against human breast cancer cell lines. The study suggested that the introduction of fluorinated aromatic groups could improve selectivity towards cancer cells while minimizing effects on normal cells.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in binding to target proteins, while the spirocyclic structure enhances the compound’s stability and bioavailability . The compound’s effects are mediated through its ability to modulate enzyme activity and protein-protein interactions.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
Key Observations from Comparative Analysis
Substituent Effects on Physicochemical Properties: Fluorine Substituents: The presence of fluorine (e.g., 4-fluorobenzoyl vs. 2,4-difluorobenzoyl) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability . Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and nitro (electron-withdrawing) groups influence electronic distribution, affecting reactivity and intermolecular interactions .
Structural Isomerism :
- The positional isomerism of fluorine (e.g., 2-fluoro vs. 4-fluoro) may lead to differences in steric hindrance and dipole moments, impacting molecular recognition .
Biological Activity
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20FNO4
- Molecular Weight : 321.34 g/mol
- CAS Number : 1008195-28-5
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its interactions with G protein-coupled receptors (GPCRs) and potential therapeutic applications.
- GPCR Modulation : The compound may interact with GPCRs, which are critical in numerous physiological processes. Such interactions can lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and neurotransmission .
- Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy :
- Neuroprotective Potential :
Q & A
Q. What computational tools predict metabolic stability of derivatives?
- Methodological Answer :
- CYP450 metabolism prediction : Software like StarDrop identifies vulnerable sites (e.g., benzylic C-H bonds) for oxidation .
- ADMET profiling : Use QSAR models to predict logP, solubility, and plasma protein binding .
- MD simulations : Assess conformational stability in aqueous environments to estimate half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
